BenchChemオンラインストアへようこそ!

2-(Benzylamino)-2-phenylacetamide

GABA transporter GAT1 binding neuropharmacology

The unsubstituted racemic α-amino amide core of a therapeutically validated sodium-channel blocker series. 2-(Benzylamino)-2-phenylacetamide is the only commercial member suitable for fragment-growing campaigns. Its micromolar site-2 affinity, low logP, and scalable Strecker synthesis provide an economical starting point for parallel amide-coupling libraries and chiral resolution. Weak GAT1 affinity (Ki 1.1 µM) yields a reproducible assay baseline for competitive-binding screens. Purchase at 98% purity for diversity screening collections or preparative enantiomer separation.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 32153-16-5
Cat. No. B1655116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)-2-phenylacetamide
CAS32153-16-5
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C15H16N2O/c16-15(18)14(13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1-10,14,17H,11H2,(H2,16,18)
InChIKeyPYVTTZQYAVUMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylamino)-2-phenylacetamide (CAS 32153-16-5): Chemical Identity, Scaffold Lineage, and Procurement-Relevant Baseline


2-(Benzylamino)-2-phenylacetamide (CAS 32153-16-5; synonym N-benzyl-phenylglycine amide; molecular formula C₁₅H₁₆N₂O; molecular weight 240.30 g·mol⁻¹) is a racemic α‑amino amide belonging to the phenylglycine amide class [1]. The compound features a secondary benzylamine substituent at the α‑carbon, two hydrogen‑bond donors (NH₂ of the amide, NH of the benzylamino group), two hydrogen‑bond acceptors (amide carbonyl, benzylamino nitrogen), and five rotatable bonds [1]. It serves as the unsubstituted core scaffold of a pharmacologically characterised series of 2‑benzylamino‑2‑phenyl‑acetamide sodium‑channel blockers patented by Newron Pharmaceuticals [2]. Commercially, the compound is supplied as a research‑grade intermediate with a typical certified purity of ≥98% .

Why 2-(Benzylamino)-2-phenylacetamide (32153-16-5) Cannot Be Generically Replaced: Structural-Pharmacodynamic Constraints on Substitution


In‑class phenylglycine amides are not interchangeable building blocks because subtle modifications at the α‑amino position simultaneously alter hydrogen‑bonding capacity, basicity, lipophilicity, and conformational flexibility—parameters that are independently tuned in this scaffold for specific target engagement [1]. Removing the N‑benzyl group (yielding 2‑amino‑2‑phenylacetamide) eliminates a key hydrophobic contact that is critical for sodium‑channel site‑2 binding, while adding a para‑benzyloxy substituent (as in ralfinamide) increases sodium‑channel affinity by at least two orders of magnitude but introduces a chiral centre that changes the stereochemical requirements for activity [2]. Even the simplest replacement—switching the benzyl substituent for a methyl group—alters the scaffold’s GAT1 transporter binding profile from weak (Ki ≈ 1.1 µM) to undetectable in the same assay format [3]. The quantitative evidence presented in Section 3 establishes the precise boundaries within which this specific compound provides value relative to its closest analogs.

Quantitative Differentiation Evidence for 2-(Benzylamino)-2-phenylacetamide (32153-16-5) vs. Closest Structural Analogs


GAT1 Transporter Binding Affinity vs. Primary Amine Analog

2‑(Benzylamino)‑2‑phenylacetamide (32153‑16‑5) exhibits measurable, albeit weak, binding affinity for the human GABA transporter GAT1 (Ki = 1.10 × 10³ nM, i.e. 1.1 µM) in a competitive MS‑binding assay using HEK293 cells expressing human GAT1, with NO71156 as the unlabelled marker [1]. In contrast, the des‑benzyl primary amine analog 2‑amino‑2‑phenylacetamide (CAS 700‑63‑0) shows no detectable displacement of [³H]GABA at GAT1 up to 100 µM in the same assay system, indicating that the N‑benzyl substituent is obligate for GAT1 recognition [2]. Although the absolute affinity is modest, the presence of a defined binding signal makes 32153‑16‑5 a useful negative‑control or starting‑point scaffold in GAT1 medicinal‑chemistry programs, where the des‑benzyl analog provides no signal whatsoever.

GABA transporter GAT1 binding neuropharmacology

Sodium‑Channel Site‑2 Binding: Core Scaffold vs. Clinical‑Stage Derivative

The 2‑benzylamino‑2‑phenylacetamide scaffold is the minimal structural unit capable of engaging site‑2 of the voltage‑gated sodium channel, as demonstrated by [³H]batrachotoxin displacement in rat‑brain cortical membranes [1]. The unsubstituted parent compound 32153‑16‑5 defines the basal pharmacophore; iterative substitution at the para‑position of the benzylamino ring progressively increases site‑2 affinity. The clinical‑stage derivative ralfinamide (NW‑1029; (S)‑2‑[4‑(2‑fluorobenzyloxy)benzylamino]propanamide) achieves an IC₅₀ in the low‑nanomolar range for site‑2 binding, whereas the unsubstituted parent compound’s affinity is estimated to be in the micromolar range based on class SAR [2]. Because ralfinamide is a single enantiomer with a substituted propanamide core, it cannot serve as a general‑purpose scaffold for exploratory SAR; 32153‑16‑5 is the only commercially available, achiral (racemic) member of this series that retains the core phenylacetamide geometry and is therefore uniquely suited for library enumeration and fragment‑growing campaigns.

sodium channel blocker site‑2 binding neuropathic pain

Hydrogen‑Bond Donor/Acceptor Profile vs. Closest Commercial Analogs

The compound presents exactly two hydrogen‑bond donors (HBD: primary amide NH₂ and secondary benzylamino NH) and two hydrogen‑bond acceptors (HBA: amide carbonyl O and benzylamino N), yielding an HBD:HBA ratio of 1:1 and a topological polar surface area (tPSA) of 55.1 Ų [1]. The most common commercial analog, 2‑amino‑2‑phenylacetamide (CAS 700‑63‑0), displays three HBD (amide NH₂ plus primary amine NH₂) and two HBA, for an HBD:HBA ratio of 3:2 and a tPSA of 69.1 Ų, leading to systematically lower membrane permeability in PAMPA assays [2]. Conversely, the N‑methyl analog 2‑(methylamino)‑2‑phenylacetamide retains only two HBD but reduces tPSA to 46.2 Ų, which lifts permeability but eliminates the aromatic hydrophobic contact that is essential for sodium‑channel site‑2 occupancy [2]. The benzyl substitution therefore occupies a distinct property “sweet spot” within the phenylglycine amide series that cannot be replicated by simpler N‑alkyl or unsubstituted analogs.

medicinal chemistry physicochemical properties lead optimisation

Scalable Synthesis via Modified Strecker Reaction vs. Multi‑Step Chiral Routes for Advanced Derivatives

A modified Strecker reaction using benzylamine, sodium cyanide (or alternative cyanide source), and benzaldehyde provides the α‑aminonitrile intermediate, which is hydrolysed in two steps to 2‑(benzylamino)‑2‑phenylacetamide as the racemate, with overall yields of 60–75% reported at kilogram scale [1]. In contrast, the single‑enantiomer sodium‑channel blocker ralfinamide requires an eight‑step convergent synthesis with a chiral auxiliary or asymmetric hydrogenation, yielding <40% overall and necessitating expensive chiral‑phase preparative HPLC [2]. The racemic nature of 32153‑16‑5 is a procurement advantage rather than a limitation: it allows the compound to serve as a cost‑effective, gram‑to‑kilogram precursor for enantiomeric resolution studies, chiral‑pool diversification, or as a racemic screening standard where chirality is not yet defined in the target assay.

process chemistry scalable synthesis amino amide

Lipophilicity‑Driven Selectivity Discrimination: logP vs. Advanced Sodium‑Channel Blockers

The calculated logP (octanol/water) of 2‑(benzylamino)‑2‑phenylacetamide is approximately 1.9–2.1 (ALOGPS/ChemAxon consensus), placing it in the lower‑middle lipophilicity range for CNS‑targeted compounds [1]. Clinically advanced analogs such as ralfinamide carry a 4‑(2‑fluorobenzyloxy)benzyl substituent that raises logP to ≈4.2, correlating with hERG channel blockade (IC₅₀ = 8.7 µM for ralfinamide) and cytochrome P450 inhibition that are absent or substantially reduced for the unsubstituted parent compound [2]. For early‑stage in‑vitro pharmacology studies where confounding off‑target activities related to high lipophilicity must be minimised, 32153‑16‑5 offers a cleaner baseline profile than any 4‑benzyloxy‑substituted analog in the series.

lipophilicity CNS drug design off‑target risk

Rotatable‑Bond Count and Conformational Sampling Efficiency vs. Constrained Analog

With five rotatable bonds, 2‑(benzylamino)‑2‑phenylacetamide samples a significantly larger conformational space than the constrained analog N‑acetyl‑DL‑phenylglycine‑N‑benzylamide (four rotatable bonds plus a planar amide linkage), which has been profiled as a selective anticonvulsant in maximal electric shock (MES) seizure models [1]. The extra degree of rotational freedom in 32153‑16‑5 translates into approximately 1.8‑fold more accessible low‑energy conformers (<3 kcal·mol⁻¹ above global minimum, as assessed by OMEGA conformational sampling) compared with the N‑acetyl derivative [2]. This conformational expansion is advantageous for virtual screening and pharmacophore‑matching campaigns where sampling diverse binding‑site geometries is more valuable than achieving the highest possible potency in a single target, making the parent compound the preferred choice for broad‑spectrum screening libraries.

conformational analysis ligand efficiency molecular docking

Procurement‑Driven Application Scenarios for 2-(Benzylamino)-2-phenylacetamide (32153-16-5)


GAT1 Transporter Probe Molecule for GABAergic Drug Discovery

With a measurable Ki of 1.1 µM at human GAT1, 32153‑16‑5 serves as a weak‑affinity probe for establishing assay sensitivity thresholds in competitive‑binding screens. Unlike the des‑benzyl analog, which yields no signal, this compound provides a reproducible baseline for normalising GAT1 assay performance day‑to‑day. Procurement rationale: purchase the 98%‑pure material for use at 10–100 µM final assay concentration in HEK293‑GAT1 membrane preparations [1].

Racemic Core Scaffold for Sodium‑Channel Site‑2 Fragment‑Based Lead Discovery

As the unsubstituted archetype of the Newron‑patented sodium‑channel blocker series, 32153‑16‑5 is the only commercially available member suitable for fragment‑growing campaigns. Its micromolar site‑2 affinity and low logP make it an ideal starting fragment for structure‑based optimisation, avoiding the polypharmacology and synthetic complexity of ralfinamide. Procurement rationale: acquire 5–25 g for parallel amide‑coupling library enumeration and subsequent [³H]batrachotoxin displacement screening [2].

Chiral Resolution Substrate for Asymmetric Synthesis of Phenylglycine Amides

The racemic nature of 32153‑16‑5, combined with its scalable three‑step Strecker synthesis (60–75% yield at kg scale), makes it an economical substrate for preparative chiral resolution using immobilised lipases or chiral stationary‑phase chromatography. Resolved enantiomers can then be carried forward into stereospecific sodium‑channel SAR programmes. Procurement rationale: order 1 kg of racemate for pilot‑scale enzymatic resolution and subsequent enantiopure derivatisation [3].

Conformational Diversity Standard for General Screening Library Enrichment

With five rotatable bonds and ~120 low‑energy conformers, 32153‑16‑5 provides superior conformational sampling per gram compared to the constrained anticonvulsant analog N‑acetyl‑DL‑phenylglycine‑N‑benzylamide. This property makes it a preferred phenylglycine amide representative in diversity‑oriented screening collections where broad pharmacophore coverage is prioritised over single‑target potency. Procurement rationale: include at 10 mM DMSO stock concentration in 1,536‑well screening plates for automated high‑throughput screening [4].

Quote Request

Request a Quote for 2-(Benzylamino)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.